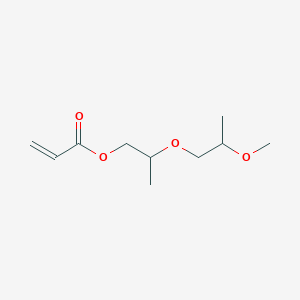
2-(2-Methoxypropoxy)propyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxypropoxy)propyl prop-2-enoate is an organic compound with the molecular formula C10H18O4. It is a clear, colorless liquid that is used in various industrial applications due to its unique chemical properties. This compound is known for its reactivity and versatility, making it valuable in the synthesis of polymers and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypropoxy)propyl prop-2-enoate typically involves the reaction of 2-(2-Methoxypropoxy)propanol with prop-2-enoic acid (acrylic acid) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction can be represented as follows:
2-(2-Methoxypropoxy)propanol+Prop-2-enoic acid→2-(2-Methoxypropoxy)propyl prop-2-enoate+Water
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxypropoxy)propyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, and other substituted products.
Scientific Research Applications
2-(2-Methoxypropoxy)propyl prop-2-enoate finds applications in various scientific research fields:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-(2-Methoxypropoxy)propyl prop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. The ester group in the compound can participate in various chemical reactions, leading to the formation of stable and durable polymers. The molecular targets and pathways involved in these reactions depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyethoxy)ethyl prop-2-enoate
- 2-(2-Ethoxypropoxy)propyl prop-2-enoate
- 2-(2-Butoxypropoxy)propyl prop-2-enoate
Uniqueness
2-(2-Methoxypropoxy)propyl prop-2-enoate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. Its ability to form stable polymers with desirable mechanical properties sets it apart from other related compounds.
Properties
CAS No. |
141573-84-4 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(2-methoxypropoxy)propyl prop-2-enoate |
InChI |
InChI=1S/C10H18O4/c1-5-10(11)14-7-9(3)13-6-8(2)12-4/h5,8-9H,1,6-7H2,2-4H3 |
InChI Key |
VRZQVBSIGXNHCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(C)COC(=O)C=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















